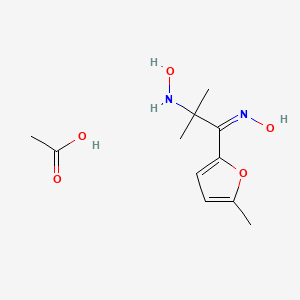
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HMPA oxime acetate salt and is a derivative of the furfuraldehyde compound.
Wirkmechanismus
The mechanism of action of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst and promotes the formation of intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). However, it has been reported that the compound is relatively non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) in lab experiments is its efficiency as a catalyst. The compound has been shown to be highly effective in promoting various organic reactions. However, one of the limitations of using this compound is its relatively high cost compared to other catalysts.
Zukünftige Richtungen
There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). One of the most promising areas of research is the development of new and more efficient synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other fields, such as medicine and materials science.
In conclusion, 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a promising compound with potential applications in various fields. Its efficiency as a catalyst makes it an attractive option for use in lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) involves the reaction of furfuraldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the oxime acetate salt. The yield of this reaction is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of catalysis. It has been reported that HMPA oxime acetate salt can act as an efficient catalyst for various organic reactions, including the synthesis of pyrazoles, pyrimidines, and imines.
Eigenschaften
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2H4O2/c1-6-4-5-7(14-6)8(10-12)9(2,3)11-13;1-2(3)4/h4-5,11-13H,1-3H3;1H3,(H,3,4)/b10-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYZZGHUBYZPW-VRTOBVRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)
